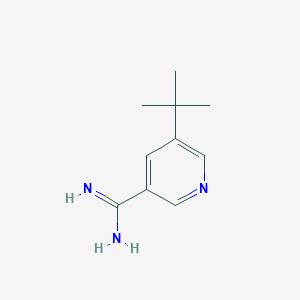

5-(tert-Butyl)nicotinimidamide

Descripción

5-(tert-Butyl)nicotinimidamide is a pyridine derivative characterized by a tert-butyl substituent at the 5-position of the pyridine ring and an amidine functional group at the 3-position. The amidine moiety, a strong base with hydrogen-bonding capabilities, may confer unique reactivity or pharmacological activity.

Propiedades

Fórmula molecular |

C10H15N3 |

|---|---|

Peso molecular |

177.25 g/mol |

Nombre IUPAC |

5-tert-butylpyridine-3-carboximidamide |

InChI |

InChI=1S/C10H15N3/c1-10(2,3)8-4-7(9(11)12)5-13-6-8/h4-6H,1-3H3,(H3,11,12) |

Clave InChI |

VKXPJCVOZDZBCW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CN=CC(=C1)C(=N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(tert-Butyl)nicotinimidamide typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-tert-butylpyridine.

Formation of Imidamide: The bromo compound is reacted with sodium azide to form the corresponding azide, which is then reduced to the imidamide using a reducing agent such as lithium aluminum hydride.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

Industrial production of 5-(tert-Butyl)nicotinimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for the removal of impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions:

5-(tert-Butyl)nicotinimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitro compound.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or catalysis.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry:

5-(tert-Butyl)nicotinimidamide is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It may be used as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry:

In the industrial sector, 5-(tert-Butyl)nicotinimidamide can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mecanismo De Acción

The mechanism of action of 5-(tert-Butyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 5-(tert-Butyl)nicotinimidamide with four pyridine derivatives bearing tert-butyl or related substituents, as documented in catalogs of pyridine compounds (2017) .

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Catalog Pricing (2017) |

|---|---|---|---|---|

| 5-Methoxy-4-(trimethylsilyl)nicotinonitrile | C₁₀H₁₄N₂OSi | 206.32 | Methoxy, trimethylsilyl, nitrile | $400 (1g), $1600 (5g) |

| tert-Butyl 3-hydroxy-5-methoxyisonicotinate | C₁₁H₁₅NO₄ | 225.24 | tert-Butyl, methoxy, hydroxyl, ester | $400 (1g), $1600 (5g) |

| tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate | C₁₂H₁₅N₃O₃ | 249.27 | tert-Butyl, methoxy, cyano, carbamate | $400 (1g), $1600 (5g) |

| tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate | C₁₄H₂₀N₂O₃ | 264.32 | tert-Butyl, methoxy, allyl, carbamate | $450 (1g), $1800 (5g) |

Key Observations:

Substituent Diversity and Functional Groups 5-(tert-Butyl)nicotinimidamide is distinguished by its amidine group, which contrasts with the nitrile, ester, carbamate, or allyl groups in the analogs.

Molecular Weight and Steric Effects The molecular weights of analogs range from 206.32 to 264.32 g/mol. 5-(tert-Butyl)nicotinimidamide likely falls within this range, given its tert-butyl and amidine substituents.

Commercial Availability Catalog pricing for analogs in 2017 was standardized (e.g., $400–$4800 depending on scale), reflecting production costs for specialized pyridine derivatives.

Research Implications and Limitations

- Pharmacological Potential: Amidines are known to interact with proteases, kinases, and ion channels. For example, the amidine group in dabigatran (a thrombin inhibitor) highlights its therapeutic relevance. 5-(tert-Butyl)nicotinimidamide could similarly target serine proteases or nucleic acid-binding proteins .

- Synthetic Challenges : The amidine group’s sensitivity to hydrolysis or oxidation may necessitate protective strategies during synthesis, unlike the more stable carbamate or nitrile groups in analogs .

- Data Gaps: No direct experimental data (e.g., solubility, bioactivity) for 5-(tert-Butyl)nicotinimidamide are available in the cited sources. Further studies are required to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.